2-[8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide
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Description
2-[8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide is a useful research compound. Its molecular formula is C19H22N6O3 and its molecular weight is 382.424. The purity is usually 95%.
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Mechanism of Action
Target of Action
CCG-29097, also known as 2-[8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide, primarily targets the myocardin-related transcription factor A (MRTF-A) . MRTF-A is a critical factor for epithelial–mesenchymal transition (EMT), a process involved in various pathological processes including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions .
Mode of Action
CCG-29097 inhibits the nuclear accumulation of MRTF-A, thereby suppressing the transcriptional regulation mediated by Rho/SRF . This inhibition disrupts Rho signaling, which is essential for various cellular functions . The S-isomer of CCG-1423, a stereoisomer of CCG-29097, has been found to exhibit higher inhibitory effects on the cellular events triggered by MRTF-A activation .
Biochemical Pathways
It is known that the compound interferes with the rho/srf-mediated transcriptional regulation . This disruption can affect various cellular functions and pathways, potentially influencing processes such as cell migration, tissue fibrosis, and atherosclerosis .
Result of Action
The inhibition of MRTF-A by CCG-29097 results in the suppression of several pathological processes. These include the migration of cancer cells, the development of tissue fibrosis, and the formation of atherosclerotic lesions . The compound’s action also leads to changes in the actin cytoskeleton and mitochondria .
Properties
IUPAC Name |
2-[8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c1-22-17-16(18(27)23(2)19(22)28)25(10-14(20)26)15(21-17)11-24-8-7-12-5-3-4-6-13(12)9-24/h3-6H,7-11H2,1-2H3,(H2,20,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZZMVNGDUCZOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCC4=CC=CC=C4C3)CC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.